molecular formula C23H20ClN3O3S B2409033 N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide CAS No. 1172771-51-5

N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2409033
CAS RN: 1172771-51-5
M. Wt: 453.94
InChI Key: YQPLYTAWSQDGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research on benzo[d]thiazole derivatives, such as the synthesis and evaluation of novel analogs for their antibacterial activity, has shown promising results. For instance, compounds derived from benzo[d]thiazole have been tested against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, displaying significant antibacterial potency at non-cytotoxic concentrations (Palkar et al., 2017).

Anticancer Research

Another area of research focuses on the synthesis of compounds with anticancer activity. Studies on derivatives containing thiadiazole and benzamide groups have demonstrated promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These studies often involve molecular docking and computational predictions to understand the compounds' mechanism of action and drug-like properties (Tiwari et al., 2017).

Materials Science and Electronics

In the field of materials science, benzo[d]thiazole derivatives have been explored for their potential in organic semiconductors. These compounds are incorporated into polymers to create materials for use in transistors, solar cells, and other optoelectronic devices. The electronic structural and device performance differences between various derivatives can lead to the development of high-performance semiconducting materials (Chen et al., 2016).

Corrosion Inhibition

Benzo[d]thiazole derivatives have also been studied for their effectiveness as corrosion inhibitors, particularly in applications related to oil-well tubular steel. These studies typically involve investigating the compounds' adsorption properties and their impact on corrosion rates in various acidic solutions, contributing to the development of more durable and corrosion-resistant materials (Yadav et al., 2015).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-14-20(21(26-30-14)16-8-2-3-9-17(16)24)22(28)27(13-15-7-6-12-29-15)23-25-18-10-4-5-11-19(18)31-23/h2-5,8-11,15H,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPLYTAWSQDGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.